molecular formula C9H17O4P B14468031 1-Cyclopropyl-2-diethoxyphosphoryl-ethanone CAS No. 67257-33-4

1-Cyclopropyl-2-diethoxyphosphoryl-ethanone

Cat. No.: B14468031
CAS No.: 67257-33-4
M. Wt: 220.20 g/mol
InChI Key: MEOUMIDMNOIQIQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-diethoxyphosphoryl-ethanone is an organic compound with a unique structure that includes a cyclopropyl group and a diethoxyphosphoryl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-diethoxyphosphoryl-ethanone typically involves the reaction of cyclopropyl ketone with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific protocol used.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-diethoxyphosphoryl-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the diethoxyphosphoryl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Cyclopropyl-2-diethoxyphosphoryl-ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-diethoxyphosphoryl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can provide steric hindrance, while the diethoxyphosphoryl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl methyl ketone: Similar in structure but lacks the diethoxyphosphoryl group.

    Diethyl phosphite: Contains the diethoxyphosphoryl group but lacks the cyclopropyl group.

    Cyclopropyl ethyl ketone: Similar to cyclopropyl methyl ketone but with an ethyl group instead of a methyl group.

Uniqueness

1-Cyclopropyl-2-diethoxyphosphoryl-ethanone is unique due to the combination of the cyclopropyl and diethoxyphosphoryl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

CAS No.

67257-33-4

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

1-cyclopropyl-2-diethoxyphosphorylethanone

InChI

InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)7-9(10)8-5-6-8/h8H,3-7H2,1-2H3

InChI Key

MEOUMIDMNOIQIQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1CC1)OCC

Origin of Product

United States

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